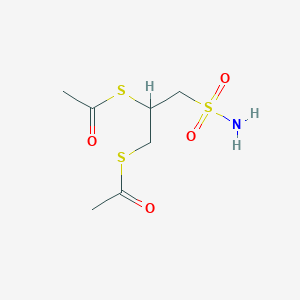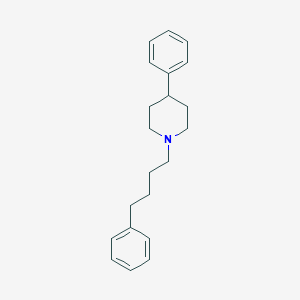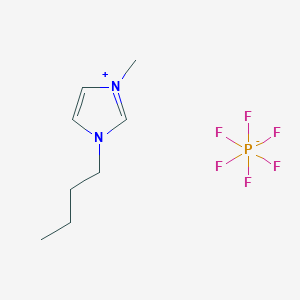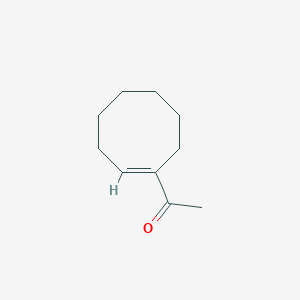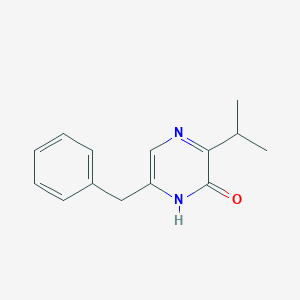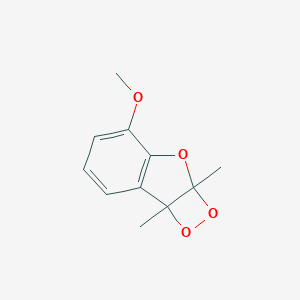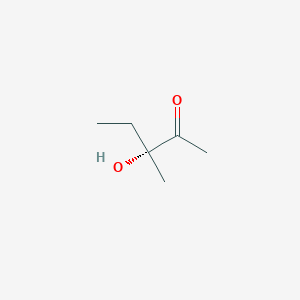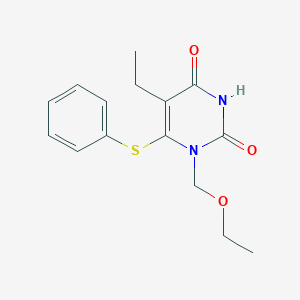
5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil, also known as EETU, is a synthetic compound that belongs to the family of thio-uracil derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug development.
Mécanisme D'action
The mechanism of action of 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil is not fully understood. However, it has been proposed that 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil exerts its biological activity by inhibiting the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis. 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil may also interfere with the function of ribonucleotide reductase, an enzyme that is crucial for the synthesis of DNA precursors.
Effets Biochimiques Et Physiologiques
5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil has been shown to have a range of biochemical and physiological effects. It can induce oxidative stress, disrupt mitochondrial function, and alter the expression of genes involved in cell proliferation and apoptosis. 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil has also been shown to have anti-inflammatory effects and can modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil has several advantages for lab experiments. It is relatively stable and can be easily synthesized in large quantities. 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil is also highly soluble in organic solvents, which makes it suitable for use in a variety of assays. However, 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil also has low water solubility, which can make it difficult to use in aqueous-based assays.
Orientations Futures
There are several future directions for the study of 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil. One area of research is the development of 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil. Understanding the molecular pathways involved in the biological activity of 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil could lead to the development of new drugs with improved therapeutic potential. Finally, the use of 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil in combination with other drugs or therapies could enhance its efficacy and reduce the risk of toxicity.
Conclusion:
In conclusion, 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil is a synthetic compound with potential applications in medicinal chemistry and drug development. It has been extensively studied for its antiviral, antibacterial, antifungal, and anticancer properties. 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil exerts its biological activity by inhibiting thymidylate synthase and ribonucleotide reductase, although the mechanism of action is not fully understood. 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil has several advantages for lab experiments, but also has some limitations. Future research directions include the development of 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil derivatives, investigation of its mechanism of action, and the use of 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil in combination with other drugs or therapies.
Méthodes De Synthèse
5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil can be synthesized through a multi-step process involving the reaction of 5-ethyluracil with ethyl chloroformate and phenylthiourea. The resulting intermediate is then treated with sodium methoxide to yield the final product. The purity and yield of 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antiviral, antibacterial, and antifungal properties. 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil has also been investigated for its potential use as an anticancer agent. Studies have shown that 5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
Numéro CAS |
132774-45-9 |
|---|---|
Nom du produit |
5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil |
Formule moléculaire |
C15H18N2O3S |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-(ethoxymethyl)-5-ethyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O3S/c1-3-12-13(18)16-15(19)17(10-20-4-2)14(12)21-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,16,18,19) |
Clé InChI |
CJUYXNGOWAETEX-UHFFFAOYSA-N |
SMILES |
CCC1=C(N(C(=O)NC1=O)COCC)SC2=CC=CC=C2 |
SMILES canonique |
CCC1=C(N(C(=O)NC1=O)COCC)SC2=CC=CC=C2 |
Autres numéros CAS |
132774-45-9 |
Synonymes |
5-ethyl-1-ethoxymethyl-6-(phenylthio)uracil E-EPU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




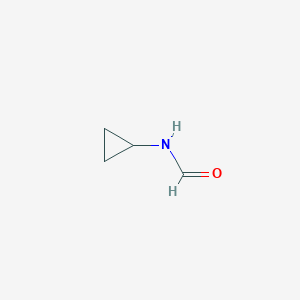
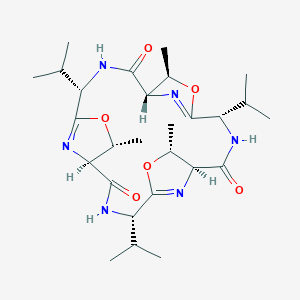
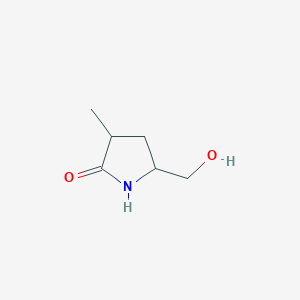
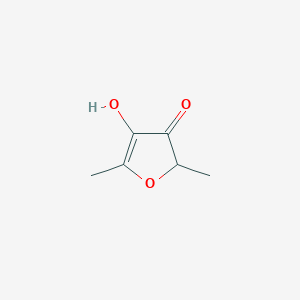
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)
![[1-[(1-Methylpiperidin-2-yl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B144013.png)
